Formulators of coatings, rubber, and hygroscopic powder blends often face caking and opacity loss with standard fillers. Synthetic amorphous sodium aluminosilicate (CAS 1344-00-9) solves this. • Replaces up to 25% TiO₂ in coatings, maintaining brightness (ISO ~98%) while cutting costs. • 25-30% moisture absorption prevents caking of hygroscopic ingredients in humid climates. • Alkaline pH ensures compatibility with basic rubber accelerators, avoiding cure retardation. Available as a 6 µm, high-purity additive for industrial procurement.
Synthetic amorphous sodium aluminosilicate (CAS 1344-00-9) is a highly engineered inorganic compound widely procured as a premium anti-caking agent, optical extender, and semi-reinforcing filler. Characterized by its high surface area, controlled particle size (typically around 6 µm), and robust absorptive capacity, it serves as a critical functional additive across multiple industrial sectors [1]. Unlike naturally occurring zeolites, the synthetic amorphous form is specifically tailored for high brightness (ISO brightness ~98%) and an optimized refractive index (~1.47), making it highly effective for light scattering and moisture control . Its dual functionality—acting both as a physical spacer for pigments and a high-capacity carrier for liquids—cements its value in formulations where standard silicas or clays fall short.
Substituting sodium aluminosilicate with generic alternatives like standard precipitated silica, calcium silicate, or basic calcium carbonate often compromises application-critical performance. In high-humidity environments, calcium silicate exhibits inferior moisture uptake, leading to premature caking of hygroscopic powders [1]. In rubber compounding, standard precipitated silica possesses a neutral to slightly acidic pH, which can retard basic vulcanization accelerators and complicate processing; conversely, the alkaline nature of sodium aluminosilicate ensures compatibility with basic blends, improving cure kinetics and processability[2]. Furthermore, attempting to use pure titanium dioxide without an aluminosilicate extender results in unnecessary procurement costs, as the extender provides essential particle spacing to maximize optical efficiency.
In severe storage environments characterized by high humidity, the choice of anti-caking agent dictates product shelf life. Quantitative analysis demonstrates that at 80% relative humidity, sodium aluminosilicate achieves a moisture absorption capacity of 25-30% by weight, whereas calcium silicate plateaus at 15-20% absorption under identical conditions [1]. This superior hygroscopic buffering prevents the formation of liquid bridges in crystalline powders.
| Evidence Dimension | Moisture absorption by weight |
| Target Compound Data | 25-30% absorption |
| Comparator Or Baseline | Calcium silicate (15-20% absorption) |
| Quantified Difference | 10 percentage points higher absolute absorption capacity |
| Conditions | 80% relative humidity environment |
Allows buyers to guarantee the flowability and shelf-stability of highly moisture-sensitive powders, reducing product loss and customer complaints.
Due to its high ISO brightness and optimal refractive index (1.47), sodium aluminosilicate functions as a highly efficient optical spacer. Formulators can replace up to 25% of premium Titanium Dioxide (TiO2) in paper coatings and architectural paints with sodium aluminosilicate without suffering any measurable loss in opacity or brightness . This substitution relies on the compound's ability to prevent TiO2 agglomeration, maximizing the light-scattering efficiency of the remaining pigment.
| Evidence Dimension | Maximum viable TiO2 substitution rate |
| Target Compound Data | Up to 25% replacement |
| Comparator Or Baseline | Pure TiO2 baseline (0% replacement) |
| Quantified Difference | 25% reduction in premium pigment loading |
| Conditions | Paper filling, coating, and paint formulations |
Provides a direct procurement cost-saving mechanism by safely reducing reliance on expensive white pigments while maintaining optical performance.
In the production of non-black rubber goods, filler pH significantly influences cure kinetics. Standard precipitated silica typically presents a neutral to acidic profile (pH 6.0-7.0), which can interfere with basic accelerators. Sodium aluminosilicate, offering an alkaline profile (pH up to 10.0), acts as a semi-reinforcing filler that prevents accelerator retardation [1]. This allows for higher filler loadings (10 to 150 phr) while maintaining excellent processability and surface smoothness in extruded goods.
| Evidence Dimension | Filler pH and basic accelerator compatibility |
| Target Compound Data | Alkaline pH (~10.0), compatible with basic cures |
| Comparator Or Baseline | Precipitated silica (pH 6.0-7.0, potential retardation) |
| Quantified Difference | Elimination of cure retardation in basic blends |
| Conditions | Elastomeric compounding (10-150 phr loading) |
Ensures predictable vulcanization times and superior surface finish in rubber extrusion, lowering defect rates in manufacturing.
Directly supported by its superior 25-30% moisture absorption capacity, this compound is the optimal choice for stabilizing hygroscopic food ingredients, agricultural fertilizers, and detergent powders stored in challenging climates [1].
Leveraging its ability to replace up to 25% of TiO2, sodium aluminosilicate is highly recommended for procurement in the coatings industry to maintain opacity and brightness while significantly lowering raw material costs.
Due to its alkaline pH and semi-reinforcing properties, it is the preferred filler over standard silica for light-colored rubber hoses, gaskets, and footwear, ensuring smooth processing without disrupting basic vulcanization accelerators [2].
Irritant